molecular formula C8H9N5 B1453754 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine CAS No. 1250670-66-6

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine

Cat. No.: B1453754
CAS No.: 1250670-66-6
M. Wt: 175.19 g/mol
InChI Key: ASRXDKXNGCJQAB-UHFFFAOYSA-N
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Description

The compound “2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine” is an organic compound that belongs to the class of phenylpiperazines . It is known for its broad range of chemical and biological properties . This compound is a part of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a library of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives were synthesized and characterized by EI-MS and 1H NMR . Another study reported the synthesis of compounds belonging to a novel series of 2-methyl-1H-imidazo[4,5-c]quinoline scaffold derivatives as PI3K/mTOR dual inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, ten hydrogen atoms, and four nitrogen atoms . The InChIKey of the compound is SVLWMKWPISCOSN-UHFFFAOYSA-N . The compound has a molecular weight of 174.20 g/mol .


Chemical Reactions Analysis

The compound “this compound” is involved in various chemical reactions. For instance, it has been reported that the compound could regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 174.20 g/mol . It has a topological polar surface area of 56.7 Ų . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of one .

Advantages and Limitations for Lab Experiments

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine has several advantages as a research tool, including its high purity and stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

For 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine research include the development of more efficient synthesis methods, the identification of new targets and pathways for this compound inhibition, and the exploration of its potential use in combination with other drugs or treatments.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound as a research tool and therapeutic agent.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine has been studied for its potential applications in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-10-2-3-13(6)8-11-4-7(9)5-12-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRXDKXNGCJQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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